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Compound of Interest

Compound Name: Filbertone

Cat. No.: B1242023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(+)-(E,S)-Filbertone, the primary aroma component of hazelnuts, is a chiral molecule of

significant interest in the flavor and fragrance industry. Its synthesis has been approached

through various methodologies, each with distinct advantages and disadvantages. This guide

provides a detailed comparison of the prominent synthetic routes to (+)-(E,S)-filbertone,

offering a comprehensive overview of their efficiency, stereoselectivity, and procedural

complexities. The information presented herein is intended to assist researchers in selecting

the most suitable synthetic strategy for their specific needs.

Comparison of Synthetic Strategies
Three primary synthetic routes for (+)-(E,S)-filbertone are compared below: the original

laboratory synthesis, an alternative chemical synthesis, and a chemoenzymatic approach. A

biocatalytic route has also been proposed and is included for completeness, although detailed

experimental data is limited.
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Parameter

Original

Synthesis

(Schurig, 1989)

Alternative

Synthesis

(Zarbina et al.,

1998)

Chemoenzymat

ic Synthesis

(Puchľová et

al.)

Proposed

Biocatalytic

Route

Starting Material
(S)-(-)-2-

Methylbutan-1-ol

(S)-(-)-2-

Methylbutan-1-ol

(S)-(-)-2-

Methylbutan-1-ol

D-Isoleucine and

L-Threonine

Overall Yield

Not explicitly

stated in

abstracts

42%[1] 39%[2] Not established

Enantiomeric

Excess (ee)

Not explicitly

stated in

abstracts

Not explicitly

stated in

abstracts

73%[2] Not established

Key Reagents
Propynyl lithium,

LiAlH₄, MnO₂

Pyridinium

chlorochromate

(PCC), Allyl

bromide, p-

Toluenesulfonic

acid

Carbonyl

diimidazole

(CDI), Potassium

ethyl malonate,

Novozym 435,

Acetaldehyde, p-

TsOH·H₂O

D-amino acid

oxidase,

Threonine

deaminase,

Transketolase

Number of Steps 4 4 4
3 (enzymatic

cascade)

Reaction

Conditions

Requires

anhydrous

conditions and

cryogenic

temperatures for

organolithium

step.

Utilizes a toxic

chromium-based

oxidant (PCC).

Employs mild

enzymatic and

chemical steps.

Mild aqueous

enzymatic

conditions.
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Scalability

Use of

organolithium

reagents and

cryogenic

conditions can

be challenging to

scale up.

Use of

stoichiometric

PCC is not ideal

for large-scale

synthesis.

Considered a

"green and

scalable

alternative".[2]

Potentially highly

scalable for

industrial

production of a

"natural"

precursor.[3]

Synthetic Route Overviews
The following diagrams illustrate the key transformations in each synthetic pathway.

Original Synthesis (Schurig, 1989)

(S)-(-)-2-Methylbutan-1-ol

(S)-2-Methylbutanal

Oxidation

Mixture of (4R,5S)- and (4S,5S)-5-Methylhept-2-yn-4-ol

Propynyl lithium

Mixture of (E,4R,5S)- and (E,4S,5S)-5-Methylhept-2-en-4-ol

LiAlH₄

(+)-(E,S)-Filbertone

MnO₂
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Click to download full resolution via product page

Caption: Original laboratory synthesis of (+)-(E,S)-filbertone.

Alternative Synthesis (Zarbina et al., 1998)

(S)-(-)-2-Methylbutan-1-ol

(S)-2-Methylbutanal

PCC

(S)-5-Methylhept-1-en-4-ol

Allyl bromide, Zn

(S)-5-Methylhept-1-en-4-one

PCC

(+)-(E,S)-Filbertone

p-TsOH

Click to download full resolution via product page

Caption: Alternative chemical synthesis of (+)-(E,S)-filbertone.
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Chemoenzymatic Synthesis (Puchľová et al.)

(S)-2-Methylbutanoyl-CoA analog

β-keto ester

Elongation

Enantioenriched β-keto acid

Enzymatic hydrolysis
(Novozym 435)

Aldol adduct

Aldol condensation
(Acetaldehyde)

(+)-(E,S)-Filbertone

Dehydration

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis of (+)-(E,S)-filbertone.
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Proposed Biocatalytic Route

D-Isoleucine

α-keto acid

D-amino acid oxidase

3-Hydroxy-5-methyl-heptan-4-one
(Filbertone precursor)

Transketolase

L-Threonine

α-keto acid

Threonine deaminase

(+)-(E,S)-Filbertone

Dehydration

Click to download full resolution via product page

Caption: Proposed biocatalytic synthesis of a filbertone precursor.

Experimental Protocols
Detailed experimental protocols for the key synthetic routes are provided below. These are

based on published literature and are intended for informational purposes for trained

professionals.

Original Laboratory Synthesis (Adapted from Schurig,
1989)

Oxidation of (S)-(-)-2-Methylbutan-1-ol: (S)-(-)-2-Methylbutan-1-ol is oxidized to the

corresponding aldehyde, (S)-2-methylbutanal, using an appropriate oxidizing agent such as

pyridinium chlorochromate (PCC) or by Swern oxidation.
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Alkynylation: The resulting aldehyde is reacted with propynyl lithium at low temperature (e.g.,

-78 °C) in an anhydrous ether solvent to yield a diastereomeric mixture of (4R,5S)-5-

methylhept-2-yn-4-ol and (4S,5S)-5-methylhept-2-yn-4-ol.

Reduction: The mixture of alkynols is then reduced stereospecifically to the corresponding

(E)-alkenols, (E,4R,5S)-5-methylhept-2-en-4-ol and (E,4S,5S)-5-methylhept-2-en-4-ol, using

lithium aluminum hydride (LiAlH₄) in an ether solvent.

Oxidation: The final oxidation of the allylic alcohols to (+)-(E,S)-filbertone is achieved using

manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane.

Alternative Synthesis (Adapted from Zarbin et al., 1998)
Oxidation of (S)-(-)-2-Methylbutan-1-ol: (S)-(-)-2-Methylbutan-1-ol is oxidized to (S)-2-

methylbutanal using pyridinium chlorochromate (PCC) in dichloromethane.

Allylation: The aldehyde is then reacted with allyl bromide in the presence of zinc powder in a

suitable solvent to afford (S)-5-methylhept-1-en-4-ol.

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, (S)-5-methylhept-

1-en-4-one, using another equivalent of PCC.

Isomerization: The terminal double bond is isomerized to the thermodynamically more stable

internal (E)-double bond through treatment with a catalytic amount of p-toluenesulfonic acid

in a solvent such as toluene, yielding (+)-(E,S)-filbertone.[1]

Chemoenzymatic Synthesis (Adapted from Puchľová et
al.)

Chain Elongation: The synthesis starts with a derivative of (S)-2-methylbutanoic acid which is

elongated by two carbons via a malonic ester synthesis-type reaction. For example, the acid

is activated with carbonyl diimidazole (CDI) and then reacted with potassium ethyl malonate

in the presence of magnesium chloride to yield a β-keto ester.[2]

Enzymatic Hydrolysis: The β-keto ester is subjected to enzymatic hydrolysis using a lipase,

such as Novozym 435, in a phosphate buffer. This step selectively hydrolyzes one of the

enantiomers of the racemic β-keto ester, leading to an enantioenriched β-keto acid.[2]
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Aldol Condensation: The resulting β-keto acid undergoes a decarboxylative aldol

condensation with acetaldehyde in the presence of a phase-transfer catalyst like

tetrabutylammonium hydrogen sulfate (TBAHSO₄) to form the aldol adduct.[2]

Dehydration: The final step is the acid-catalyzed dehydration of the aldol adduct using p-

toluenesulfonic acid monohydrate (p-TsOH·H₂O) in a solvent like cyclohexane to yield (+)-

(E,S)-filbertone with an enantiomeric excess of 73%.[2]

Proposed Biocatalytic Route
This route involves a three-enzyme cascade to produce a precursor to filbertone.[3]

Deamination of D-Isoleucine: D-Isoleucine is converted to its corresponding α-keto acid by a

D-amino acid oxidase.[3]

Deamination of L-Threonine: In a parallel reaction, L-threonine is converted to its α-keto acid

by threonine deaminase.[3]

Carbon-Carbon Bond Formation: The two α-keto acids serve as substrates for a

transketolase, which catalyzes a carboligation reaction to form 3-hydroxy-5-methyl-heptan-4-

one, a direct precursor to filbertone.[3] This precursor can then be dehydrated to yield

filbertone.

Conclusion
The choice of synthetic route for (+)-(E,S)-filbertone depends heavily on the desired scale,

required enantiomeric purity, and the availability of specialized reagents and equipment. The

original synthesis, while foundational, involves hazardous reagents. The alternative synthesis

by Zarbin et al. offers a viable option but still relies on a toxic chromium-based oxidant.[1] The

chemoenzymatic route presented by Puchľová et al. stands out as a greener and more

scalable approach, providing good enantioselectivity under milder conditions.[2] The proposed

biocatalytic route holds significant promise for the sustainable and "natural" production of

filbertone, aligning with the growing demand for bio-based chemicals in the flavor and

fragrance industry.[3] Further development and optimization of this biocatalytic pathway could

make it the preferred method for the industrial synthesis of (+)-(E,S)-filbertone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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